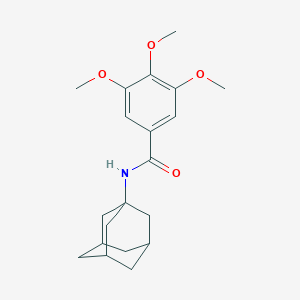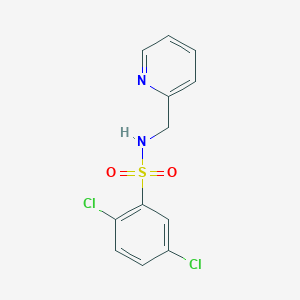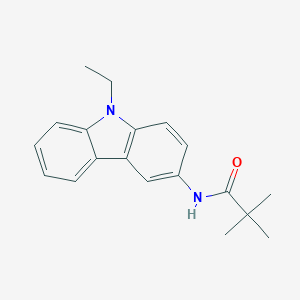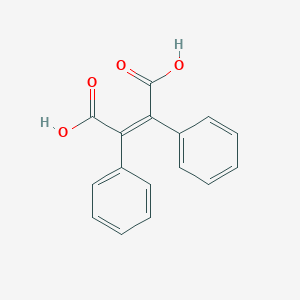![molecular formula C11H12N2O5 B253476 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid](/img/structure/B253476.png)
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid, also known as NAPAP, is a chemical compound that has been extensively studied for its potential therapeutic applications. NAPAP is a derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen, and has been shown to possess anti-inflammatory, analgesic, and antipyretic properties.
Aplicaciones Científicas De Investigación
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory conditions such as arthritis, rheumatoid arthritis, and osteoarthritis. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has also been investigated for its potential use as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Mecanismo De Acción
The exact mechanism of action of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid leads to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has been shown to have a protective effect on liver cells, and may have potential applications in the treatment of liver diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid has a number of advantages for use in lab experiments. It is a well-characterized compound that is readily available, and its synthesis method is well-established. It has been extensively studied for its potential therapeutic applications, and its mechanism of action is well-understood. However, there are also limitations to its use in lab experiments. Its potential toxicity and side effects need to be carefully considered, and its efficacy in animal models may not necessarily translate to humans.
Direcciones Futuras
There are a number of future directions for research on 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid. Further studies are needed to fully understand its mechanism of action and its potential therapeutic applications. Studies are also needed to investigate its potential toxicity and side effects, and to determine its efficacy in human clinical trials. Additionally, studies are needed to investigate its potential use in combination with other drugs, and to investigate its potential as a cancer treatment.
Métodos De Síntesis
The synthesis of 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid involves the reaction of 4-amino-3-nitrophenylacetic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified by recrystallization to obtain 3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid as a white crystalline powder.
Propiedades
Nombre del producto |
3-[4-(Acetylamino)-3-nitrophenyl]propanoic acid |
|---|---|
Fórmula molecular |
C11H12N2O5 |
Peso molecular |
252.22 g/mol |
Nombre IUPAC |
3-(4-acetamido-3-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-9-4-2-8(3-5-11(15)16)6-10(9)13(17)18/h2,4,6H,3,5H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
XHHCCHPSJVQUGT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)CCC(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




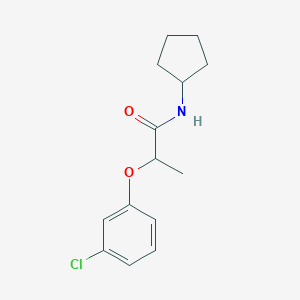


![Dimethyl 2-{[(4-bromophenyl)sulfonyl]amino}terephthalate](/img/structure/B253409.png)

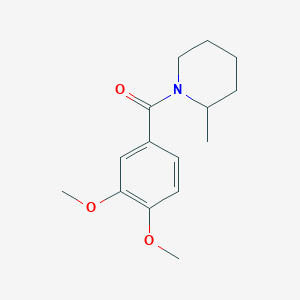
![3,9-dihydrofuro[2,3-b]quinolin-4(2H)-one](/img/structure/B253416.png)
